molecular formula C21H33ClO6S B14401701 Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol CAS No. 89706-29-6

Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol

Cat. No.: B14401701
CAS No.: 89706-29-6
M. Wt: 449.0 g/mol
InChI Key: YOSSFRUVUGRANP-UHFFFAOYSA-N
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Description

Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol is a complex organic compound with a unique structure that combines acetic acid, a chlorinated cyclohexyl group, and a sulfanylbenzene diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol typically involves multiple steps, starting with the preparation of the core benzene diol structure. This is followed by the introduction of the sulfanyl group and the chlorinated cyclohexylpentyl chain. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The chlorinated cyclohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol: shares similarities with other sulfanylbenzene diols and chlorinated cyclohexyl compounds.

    2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol: Lacks the acetic acid moiety but has a similar core structure.

    Acetic acid;2-(5-chloro-4-cyclohexylpentyl)benzene-1,4-diol: Similar but without the sulfanyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research endeavors.

Properties

CAS No.

89706-29-6

Molecular Formula

C21H33ClO6S

Molecular Weight

449.0 g/mol

IUPAC Name

acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol

InChI

InChI=1S/C17H25ClO2S.2C2H4O2/c18-12-14(13-5-2-1-3-6-13)7-4-10-21-17-11-15(19)8-9-16(17)20;2*1-2(3)4/h8-9,11,13-14,19-20H,1-7,10,12H2;2*1H3,(H,3,4)

InChI Key

YOSSFRUVUGRANP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCC(CC1)C(CCCSC2=C(C=CC(=C2)O)O)CCl

Origin of Product

United States

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